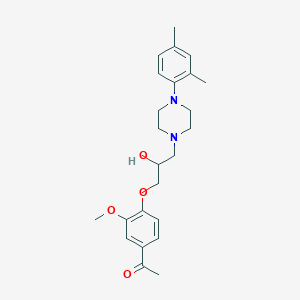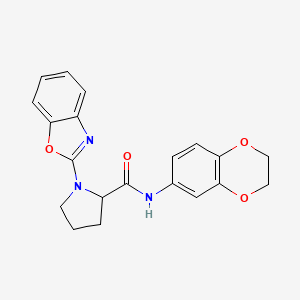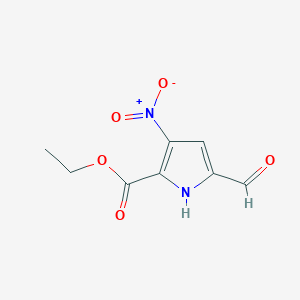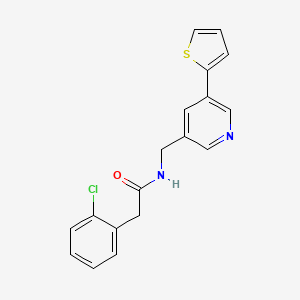
1-(4-(3-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Electrochemical Synthesis Analysis
The electrochemical synthesis of arylthiobenzazoles is an innovative approach that utilizes the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles such as 2-mercaptobenzothiazole and 2-mercaptobenzoxazole. The process involves the formation of p-quinone imine, which then participates in a Michael addition reaction with 2-SH-benzazoles, leading to the synthesis of disubstituted ethanone derivatives. This method presents a plausible mechanism for the oxidation process and subsequent Michael-type addition, which is a significant contribution to the field of electrochemical synthesis .
Molecular Structure Analysis
The molecular structure of the compound has been characterized through various spectral studies. Infrared (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectral studies have been employed to elucidate the structure of novel piperazine derivatives. These techniques provide detailed information about the molecular framework and functional groups present in the synthesized compounds, which is crucial for understanding their chemical behavior and potential biological activity .
Chemical Reactions Analysis
The chemical reactivity of the piperazine derivatives has been explored through their biological evaluation. The synthesized compounds have been screened for in vitro antimicrobial activities, with some derivatives exhibiting excellent antibacterial and antifungal activities. This suggests that the chemical structure of these compounds imparts significant biological properties, making them potential candidates for drug development .
Physical and Chemical Properties Analysis
The physical and chemical properties of a dihydrochloride salt derivative of the piperazine compound have been studied using vibration spectrum and FAB mass spectrum analysis. The IR spectrum provides insights into the different bands corresponding to various functional groups, such as NH+ stretching and deformation, CH2 symmetric stretching, and CN stretching. The mass spectrum analysis confirms the molecular weight and structure of the compound, with the basic peak corresponding to M + H. These studies are essential for understanding the physicochemical characteristics of the compound, which can influence its solubility, stability, and reactivity .
Synthesis, Characterization, and Biological Evaluation
The synthesis of piperazine derivatives has been achieved through a four-component cyclo condensation, using a catalyst in ethanol. The characterization of these compounds through spectral studies has provided a comprehensive understanding of their molecular structure. Furthermore, the biological evaluation of these compounds has revealed their potential as antimicrobial agents, with some derivatives showing promising activities against bacterial and fungal strains. This synthesis and evaluation process is crucial for the development of new therapeutic agents .
Pharmacological Evaluation and Computational Studies
The pharmacological evaluation of biphenyl moiety linked with aryl piperazine derivatives has shown considerable anti-dopaminergic and anti-serotonergic activity. Computational studies, including QSAR and descriptor-based similarity studies, have supported the design and synthesis of these compounds. The docking study with the homology model of the human dopamine D2 receptor has provided insights into the antipsychotic profile of the derivatives, which is a significant step towards the development of new antipsychotic drugs .
Enantioselective Synthesis of Therapeutic Agents
The enantioselective synthesis of a cocaine abuse therapeutic agent has been achieved through a catalytic addition of dimethylzinc to chloro or bromoacetophenone. The use of chiral isoborneolsulfonamide ligands in the presence of titanium tetraisopropoxide has been key to this process. The synthesis of a new ligand bearing a trifluoromethyl substituent has also been presented, which highlights the advancements in the field of asymmetric synthesis for therapeutic applications .
科学的研究の応用
Pharmacological Evaluation and Computational Studies
- Antipsychotic Potential : Compounds with structures closely related to the query chemical have been evaluated for antipsychotic activity. Studies have found that certain derivatives exhibit significant anti-dopaminergic and anti-serotonergic activity in behavioral models. These findings were supported by docking studies and QSAR analysis, suggesting their potential in designing antipsychotic drugs (Bhosale et al., 2014).
Synthesis and Characterization of Novel Derivatives
- Novel Dihydropyrimidinone Derivatives : Research on enaminones and their conversion to dihydropyrimidinone derivatives containing piperazine/morpholine moiety has been conducted. These compounds were synthesized using efficient methods and characterized, highlighting the chemical versatility of piperazine derivatives (Bhat et al., 2018).
Antagonistic Properties for Pain Management
- σ1 Receptor Antagonist : A pyrazole derivative, structurally similar to the compound of interest, has been identified as a potential clinical candidate for pain treatment due to its σ1 receptor antagonistic properties. The compound exhibited excellent solubility and pharmacokinetic profiles, indicating its potential for clinical development (Díaz et al., 2020).
Anti-Cancer Activity
- O-Arylated Diazeniumdiolates : Compounds with mechanisms related to the release of nitric oxide upon activation have shown broad-spectrum anti-cancer activity in various rodent cancer models. This class of drugs demonstrates promise in selectively targeting tumors with minimal toxicity to normal tissues (Keefer, 2010).
作用機序
将来の方向性
特性
IUPAC Name |
1-[4-[3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy]-3-methoxyphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4/c1-17-5-7-22(18(2)13-17)26-11-9-25(10-12-26)15-21(28)16-30-23-8-6-20(19(3)27)14-24(23)29-4/h5-8,13-14,21,28H,9-12,15-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHHTONNYMOBCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)CC(COC3=C(C=C(C=C3)C(=O)C)OC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2529597.png)
![(S)-Methyl 3-(7-bromo-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoate](/img/structure/B2529598.png)

![1-(2-morpholino-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2529601.png)


![(1,1-Difluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride](/img/structure/B2529606.png)
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2529607.png)
![N-{2-[(2,4-difluorophenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2529608.png)
![2-((2-((4-(2-Ethoxy-2-oxoethyl)thiazol-2-yl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2529609.png)

![N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B2529613.png)
![(2R)-3-(4-Ethynylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2529614.png)